2-(acetylamino)-2-deoxy-b-D-galactopyranose

Synthetic methodology Carbohydrate chemistry Process development

This β-GalNAc (14131-60-3) provides the stereochemically defined β-configuration essential for ASGPR-mediated liver targeting, lectin recognition, and glycosyltransferase assays. Substitution with α-anomers or deacetylated analogs compromises binding specificity. Ensure anomeric purity >98% to avoid confounding results in glycoconjugate vaccine development or enzyme kinetics.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS No. 14131-60-3
Cat. No. B077288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(acetylamino)-2-deoxy-b-D-galactopyranose
CAS14131-60-3
Synonyms2 Acetamido 2 D galactopyranose
2 Acetamido 2 Deoxy D Galactose
2 Acetamido 2 Deoxygalactose
2-Acetamido-2-D-galactopyranose
2-Acetamido-2-Deoxy-D-Galactose
2-Acetamido-2-Deoxygalactose
Acetylgalactosamine
N Acetyl D Galactosamine
N-Acetyl-D-Galactosamine
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1
InChIKeyOVRNDRQMDRJTHS-JAJWTYFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Acetylamino)-2-deoxy-b-D-galactopyranose (14131-60-3) – A Key β-Anomeric GalNAc Building Block for Glycobiology and Bioconjugation Research


2-(Acetylamino)-2-deoxy-b-D-galactopyranose (CAS 14131-60-3), also known as N-acetyl-β-D-galactosamine (β-GalNAc), is a naturally occurring amino sugar derivative of galactose with a defined β-configuration at the anomeric center [1]. This compound is a fundamental constituent of glycoproteins, glycolipids, and glycosaminoglycans, and serves as the terminal carbohydrate forming human blood group A antigen [2]. As a white solid with a molecular weight of 221.21 g/mol (C₈H₁₅NO₆), it is water-soluble and classified as a very weakly acidic compound (pKa ~12.04) . Beyond its endogenous roles, β-GalNAc is extensively utilized as a starting material for the synthesis of glycosyl donors, targeted drug delivery ligands (particularly for asialoglycoprotein receptor (ASGPR)-mediated liver targeting), and enzyme substrates in glycobiology research [3].

Why 2-(Acetylamino)-2-deoxy-b-D-galactopyranose (14131-60-3) Cannot Be Freely Substituted with α-Anomers or Unprotected Galactosamine in Critical Applications


Substitution with alternative GalNAc variants—such as the α-anomer (CAS 14215-68-0), the anomeric mixture (CAS 6082-29-7), or the open-chain form (CAS 1811-31-0)—introduces substantial risks in stereospecific biological and synthetic applications. Lectin binding studies demonstrate that α-glycosides of GalNAc exhibit significantly different inhibitory potency compared to their β-counterparts, with lectins like CBL showing marked preference for α-linked GalNAc in tumor-associated Tn-antigen recognition [1]. The β-configuration of 14131-60-3 is essential for correct molecular recognition in glycosyltransferase-catalyzed reactions and for maintaining proper epitope structure in glycoconjugate vaccines and ASGPR-targeted therapeutics [2]. Furthermore, substitution with D-galactosamine (the deacetylated analog) alters charge distribution and hydrogen-bonding capacity, compromising binding specificity at the 'acetamido recognition site' that is conserved across multiple lectin and glycosyltransferase active sites [3]. The precise stereochemical and N-acetylation features of 14131-60-3 are non-negotiable prerequisites for applications requiring defined anomeric purity and native-like bioactivity.

2-(Acetylamino)-2-deoxy-b-D-galactopyranose (14131-60-3): Quantitative Comparative Evidence for Scientific Procurement


Synthesis from N-Acetyl-D-glucosamine: 70% Selective Protection Yield and 51% Overall Conversion

A documented six-step synthetic route enables the efficient conversion of N-acetyl-D-glucosamine (GlcNAc, 2a) to N-acetyl-D-galactosamine (GalNAc, 1). The key selective protection step of the C-1, C-3, and C-6 hydroxy groups simultaneously using TBDPS chloride (5.5 eq.) in DMF proceeds with a 70% yield. The nucleophilic displacement at C-4 using CsOAc or KOBz achieves 69–77% yield, and the final deprotection and re-acetylation step affords GalNAc in 51% yield [1]. This established route provides a benchmark for process feasibility and yield expectation when sourcing or synthesizing the β-anomer from readily available GlcNAc starting material.

Synthetic methodology Carbohydrate chemistry Process development

β-Anomer Provides Defined Stereochemical Identity Essential for Epitope Function and Receptor Recognition

14131-60-3 is unequivocally characterized as the β-anomer of N-acetyl-D-galactosamine, possessing a defined stereochemical configuration at the anomeric center (C-1) that is critical for its role as an epitope [1]. In direct binding comparisons, β-linked GalNAc exhibits distinct lectin recognition properties relative to α-linked GalNAc: C-type lectin receptors with QPD (Gln-Pro-Asp) tripeptide motifs specifically bind galactose (Gal) and N-acetylgalactosamine (GalNAc) in their β-anomeric forms, while α-GalNAc-specific lectins such as DBA show strong recognition of blood group A structures [2]. X-ray crystallography of the human macrophage galactose C-type lectin carbohydrate recognition domain bound to a GalNAc derivative (PDB ID: 6XIY, 2.307 Å resolution) confirms that the β-configuration is integral to the native binding mode with this clinically relevant receptor [3].

Glycobiology Epitope mapping Lectin binding

6F-GalNAc Analog Demonstrates UDP-Sugar Pool Depletion Mechanism Distinct from Natural GalNAc

While the natural compound 14131-60-3 serves as the canonical substrate for GAG biosynthesis, its 6-fluoro analog (6F-GalNAc (Ac₃)) provides a critical comparative benchmark. In human ovarian carcinoma cells treated with 50 μM 6F-GalNAc (Ac₃), biosynthesis of chondroitin/dermatan sulfate was inhibited by ~50–60%, heparan sulfate by ~35%, and glycans recognized by Datura stramonium and peanut agglutinin lectins by ~74% and ~43%, respectively [1]. Notably, 6F-GalNAc (Ac₃) was converted intracellularly to UDP-6F-GalNAc but not incorporated into GAGs; instead, it reduced cellular UDP-GalNAc and UDP-GlcNAc pools via nucleotide sugar depletion [1]. This establishes that the natural GalNAc scaffold (14131-60-3) supports native glycosylation without pool depletion, whereas even a single fluorine substitution at C-6 fundamentally alters metabolic fate—a critical consideration for metabolic labeling and inhibitor development applications.

Metabolic glycoengineering Glycosaminoglycan biosynthesis Sugar analog pharmacology

GalNAc Demonstrates Superior Inhibitory Potency over Galactose in Lectin Binding Assays

In comparative inhibition studies with multiple N-acetyl-D-galactosamine-recognizing lectins, GalNAc consistently demonstrates greater inhibitory potency than unsubstituted galactose (Gal). Across a panel of seven lectins, the N-acetyl substituent at C-2 contributes substantially to binding affinity, with the 'acetamido recognition site' identified as a conserved structural determinant in the binding pocket [1]. Among α-GalNAc-specific lectins, distinct hierarchical recognition is observed: DBA strongly recognizes blood group A structures, GSA-I displays weaker recognition, and SBA binds only slightly to these affinity matrices [1]. Additionally, CBL (Codium fragile lectin) shows maximum affinity for human tumor-associated Tn-antigens (GalNAcα1-Ser/Thr), with binding affinity 3.5 times higher than that for free GalNAc [2]. These quantitative differences underscore that the N-acetylgalactosamine scaffold provides a baseline affinity advantage that galactose alone cannot match, and that the β-anomeric form is essential for specific receptor classes.

Lectin affinity Carbohydrate-protein interaction Tn-antigen

2-(Acetylamino)-2-deoxy-b-D-galactopyranose (14131-60-3): High-Value Application Scenarios Based on Quantitative Evidence


Synthesis of ASGPR-Targeted Oligonucleotide Therapeutics and Liver-Directed Drug Conjugates

14131-60-3 serves as the core building block for constructing triantennary and clustered GalNAc ligands that confer high-affinity binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes [1]. The β-configuration of this compound is essential for correct molecular recognition by ASGPR, a C-type lectin whose QPD motif specifically recognizes terminal β-GalNAc residues [2]. This application scenario is supported by the established role of β-GalNAc as an epitope and its defined stereochemical identity, which enables multikilogram-scale synthesis of GalNAc ligands optimized through factorial design of experiments (DoE) for therapeutic siRNA and antisense oligonucleotide delivery [3]. Procurement of 14131-60-3 with verified β-anomeric purity (>98%) is critical for this application.

Enzymatic Synthesis of UDP-GalNAc for Glycosyltransferase-Catalyzed Glycoconjugate Production

14131-60-3 is the requisite substrate for enzymatic production of UDP-N-acetylgalactosamine (UDP-GalNAc), the activated sugar nucleotide donor required by GalNAc-transferases (GalNAc-Ts) for initiating mucin-type O-glycosylation [4]. The β-configuration of 14131-60-3 ensures compatibility with UDP-GalNAc pyrophosphorylase and GalNAc kinase enzymes in the salvage pathway, enabling preparative-scale synthesis of UDP-GalNAc with high regio- and stereo-selectivity . In orthogonal engineering approaches, the natural β-GalNAc scaffold serves as the baseline substrate for developing 'bump-hole' GalNAc-T/UDP-sugar pairs that retain peptide substrate specificities while achieving complete orthogonality to native enzyme-substrate pairs [5].

Crystallographic Studies of Lectin-Carbohydrate Recognition and Immune Receptor Structure Determination

The defined β-anomeric configuration of 14131-60-3 enables high-resolution structural studies of carbohydrate-lectin interactions, as demonstrated by the 2.307 Å crystal structure of the human macrophage galactose C-type lectin carbohydrate recognition domain bound to a GalNAc derivative (PDB ID: 6XIY) [6]. This structural validation confirms that 14131-60-3 provides the correct stereochemical scaffold for studying innate immune receptors involved in pathogen recognition and tumor immunity. Comparative lectin binding studies further establish that the N-acetyl substituent of GalNAc confers significantly greater inhibitory potency than galactose alone, with α-GalNAc-specific lectins (DBA, GSA, SBA) showing graded recognition patterns [7].

Metabolic Glycoengineering and Glycosaminoglycan Biosynthesis Pathway Studies

As the natural baseline substrate for GAG biosynthesis, 14131-60-3 is essential for comparative studies evaluating sugar analog effects on glycosaminoglycan production. The documented metabolic fate of GalNAc—conversion to UDP-GalNAc followed by incorporation into chondroitin/dermatan sulfate and heparan sulfate—provides the reference state against which inhibitor effects are measured. Studies with 6F-GalNAc (Ac₃) demonstrate that 50 μM treatment inhibits GAG biosynthesis (CS/DS by ~50–60%, HS by ~35%) and reduces in vivo angiogenesis by ~33% through UDP-sugar pool depletion without analog incorporation [8]. Procurement of high-purity 14131-60-3 ensures that observed biological effects are attributable to the experimental intervention rather than confounding impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(acetylamino)-2-deoxy-b-D-galactopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.